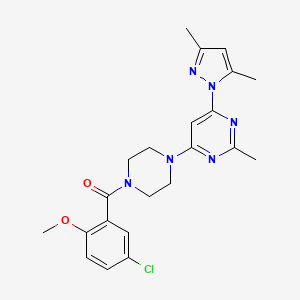

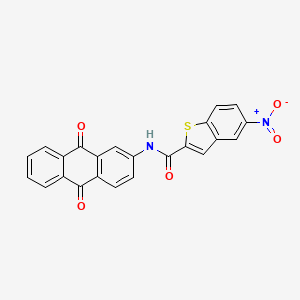

![molecular formula C18H15N3 B2970646 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1030132-81-0](/img/structure/B2970646.png)

8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound. It belongs to the class of quinolines, which are renowned for their valuable biological activities and excellent materials properties . Quinolines and quinoline-containing macromolecules have been studied for over a century because of their desirable biological activities and favorable combinations of materials properties .

Synthesis Analysis

The synthesis of quinolines often involves the use of an electron-deficient diene (e.g., an aryl imine formed from an aniline and a benzaldehyde) and an electron-rich conjugated dienophile (e.g., an alkyne). The diene coordinates with a Lewis acid and reacts with the dienophile in a formal aza-Diels–Alder [4+2]-cycloaddition, with the resulting dihydro intermediate oxidized to generate a quinoline moiety . This classic reaction, known as the Povarov reaction, has been used to synthesize quinolines and benzoquinolines .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Condensed Heterotricycles: Pyrazolo[3,4-c]quinoline derivatives, closely related to the compound , have been synthesized using reduction and thermal cyclization methods. These compounds show unique properties based on their structural formation (Nagarajan & Shah, 1992).

- Ligand and Metal Derivatives: A study on 8-quinoline-based ligands, which are structurally similar, demonstrated their ability to form discrete compounds with potential for supramolecular associations. This study highlighted the importance of π–π stacking interactions in these compounds (Semeniuc, Reamer, & Smith, 2010).

Biological and Photophysical Properties

- Antimicrobial Agents: Novel pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related, have shown potential as antimicrobial agents. These compounds have been synthesized and screened for their antibacterial and antifungal activities (Holla et al., 2006).

- Quantum-Chemical Simulations: Studies involving quantum chemical simulations on pyrazolo[3,4-b]quinoline derivatives revealed insights into their absorption spectra, which are crucial for understanding their photophysical properties (Kościen et al., 2003).

Green Synthesis Techniques

- Microwave-Assisted Protocol: A study presented a microwave-assisted, eco-friendly protocol for synthesizing pyrazolo-[3,4-b]-quinolines. This highlights the move towards more sustainable and efficient synthesis methods in the field (Khumalo et al., 2019).

Supramolecular Chemistry

- Dimensionality of Aggregation: Research into dihydrobenzopyrazoloquinolines, structurally related to the compound of interest, has provided insights into the effect of substitution on the dimensionality of supramolecular aggregation. This is significant for understanding the molecular interactions in these compounds (Portilla et al., 2005).

Over a Century of Research

- Historical Overview: A comprehensive review summarizes over 100 years of research on pyrazolo[3,4-b]quinolines, covering synthesis methods, photophysical, and biological properties. This provides a broad perspective on the evolution and applications of these compounds (Danel et al., 2022).

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to exhibit a broad range of pharmacological activities .

Mode of Action

Quinoline derivatives have been known to exhibit high and selective activity attained through different mechanisms of action .

Biochemical Pathways

Quinoline derivatives have been known to affect various biological pathways .

Pharmacokinetics

The pharmacokinetics of quinoline derivatives have been widely studied .

Result of Action

Quinoline derivatives have been known to exhibit a broad range of bioactivities .

Action Environment

The environmental factors can significantly influence the action of quinoline derivatives .

Propriétés

IUPAC Name |

8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3/c1-11-3-6-13(7-4-11)17-15-10-19-16-8-5-12(2)9-14(16)18(15)21-20-17/h3-10H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGOWKGMRVNKNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2970566.png)

![Imidazo[1,2-a]pyridine-3-carbothioamide](/img/structure/B2970568.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2970570.png)

![4-ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2970574.png)

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2970577.png)

![N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2970579.png)